molecular formula C16H16ClN5O4S B12922528 Adenosine, 8-[(4-chlorophenyl)thio]- CAS No. 85352-87-0

Adenosine, 8-[(4-chlorophenyl)thio]-

Cat. No.: B12922528
CAS No.: 85352-87-0
M. Wt: 409.8 g/mol
InChI Key: NFZMOKLQFVMWGI-SDBHATRESA-N
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Description

Adenosine, 8-[(4-chlorophenyl)thio]- is a synthetic compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a derivative of adenosine, where the 8-position of the adenine ring is substituted with a 4-chlorophenylthio group. It is known for its role as a cell-permeable cyclic adenosine monophosphate (cAMP) analog, making it a valuable tool in biochemical and physiological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, 8-[(4-chlorophenyl)thio]- typically involves the substitution of the 8-position of the adenine ring with a 4-chlorophenylthio group. This can be achieved through nucleophilic substitution reactions using appropriate thiolating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process .

Industrial Production Methods

Industrial production of adenosine, 8-[(4-chlorophenyl)thio]- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Adenosine, 8-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Adenosine, 8-[(4-chlorophenyl)thio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a probe to study the mechanisms of cyclic nucleotide signaling pathways.

    Biology: The compound is employed to investigate cellular processes regulated by cAMP, such as cell proliferation and differentiation.

    Medicine: It has potential therapeutic applications in treating diseases related to cAMP signaling dysregulation.

    Industry: The compound is used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

Adenosine, 8-[(4-chlorophenyl)thio]- exerts its effects by mimicking the action of endogenous cAMP. It activates cAMP-dependent protein kinase (PKA), leading to the phosphorylation of target proteins and subsequent modulation of various cellular processes. The compound also inhibits phosphodiesterases, enzymes responsible for cAMP degradation, thereby prolonging its signaling effects .

Comparison with Similar Compounds

Similar Compounds

    Adenosine 3’,5’-cyclic monophosphate: A naturally occurring cAMP with similar signaling properties.

    8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate: A cyclic guanosine monophosphate analog with distinct biological activities.

    8-(4-Chlorophenylthio)-2’-O-methyladenosine 3’,5’-cyclic monophosphate: A modified cAMP analog with enhanced stability.

Uniqueness

Adenosine, 8-[(4-chlorophenyl)thio]- is unique due to its high cell permeability and selective activation of cAMP-dependent pathways. Its ability to inhibit phosphodiesterases further distinguishes it from other cAMP analogs, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

85352-87-0

Molecular Formula

C16H16ClN5O4S

Molecular Weight

409.8 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H16ClN5O4S/c17-7-1-3-8(4-2-7)27-16-21-10-13(18)19-6-20-14(10)22(16)15-12(25)11(24)9(5-23)26-15/h1-4,6,9,11-12,15,23-25H,5H2,(H2,18,19,20)/t9-,11-,12-,15-/m1/s1

InChI Key

NFZMOKLQFVMWGI-SDBHATRESA-N

Isomeric SMILES

C1=CC(=CC=C1SC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)Cl

Canonical SMILES

C1=CC(=CC=C1SC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N)Cl

Origin of Product

United States

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